5-(4-Methoxyphenyl)pentanoyl chloride
Overview
Description
5-(4-Methoxyphenyl)pentanoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a methoxyphenyl group attached to a pentanoyl chloride moiety. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)pentanoyl chloride typically involves the reaction of 5-(4-methoxyphenyl)pentanoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to ensure the purity and yield of the final product. The reaction conditions are optimized to minimize by-products and maximize the conversion rate.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)pentanoyl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 5-(4-methoxyphenyl)pentanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Esterification: Alcohols, often in the presence of a base or acid catalyst.
Amidation: Amines, usually under mild heating.
Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Hydrolysis: 5-(4-Methoxyphenyl)pentanoic acid and hydrochloric acid.
Esterification: Esters of 5-(4-Methoxyphenyl)pentanoic acid.
Amidation: Amides of 5-(4-Methoxyphenyl)pentanoic acid.
Friedel-Crafts Acylation: Ketones with a 5-(4-methoxyphenyl)pentanoyl group.
Scientific Research Applications
5-(4-Methoxyphenyl)pentanoyl chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds for research purposes.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)pentanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols, amines, and aromatic compounds, to form esters, amides, and ketones, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)pentanoic acid: The precursor to 5-(4-Methoxyphenyl)pentanoyl chloride.
4-Methoxybenzoyl chloride: Another acyl chloride with a methoxyphenyl group.
5-(4-Methoxyphenyl)pentanol: An alcohol derivative of the same parent structure.
Uniqueness
This compound is unique due to its specific structure, which combines a methoxyphenyl group with a pentanoyl chloride moiety. This combination imparts distinct reactivity and functional group compatibility, making it valuable in various synthetic applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)pentanoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYFCMLSFZMFEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.